![molecular formula C14H15BrN2O4S B226151 4-bromo-2,5-dimethoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide](/img/structure/B226151.png)
4-bromo-2,5-dimethoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2,5-dimethoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide, also known as BRD, is a chemical compound that has been studied for its potential use in scientific research. It is a sulfonamide derivative that has shown promise in various applications due to its unique chemical properties.
Wirkmechanismus
4-bromo-2,5-dimethoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide works by binding to the active site of target enzymes, inhibiting their activity. This can lead to changes in gene expression and cellular function, which can be useful in understanding the role of these enzymes in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects, depending on the specific enzyme it targets. For example, it has been shown to inhibit the growth of cancer cells by targeting certain histone deacetylases. It has also been studied for its potential use in treating neurodegenerative disorders, such as Alzheimer's disease, due to its ability to inhibit the activity of certain enzymes involved in the formation of beta-amyloid plaques.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-bromo-2,5-dimethoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide in lab experiments is its specificity for certain enzymes, which can allow for more targeted studies of their function. However, one limitation is that it may not be effective against all enzymes, and its use may be limited by its solubility and stability.
Zukünftige Richtungen
There are many potential future directions for research involving 4-bromo-2,5-dimethoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide. One area of interest is in the development of new drugs for the treatment of cancer and other diseases, based on its ability to inhibit certain enzymes involved in disease progression. Additionally, further studies may be conducted to better understand the mechanisms of action of this compound and its potential applications in a range of biological processes.
Synthesemethoden
The synthesis of 4-bromo-2,5-dimethoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide involves the reaction of 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with 3-methylpyridin-2-amine. This reaction results in the formation of this compound as a white solid with a melting point of 210-212°C.
Wissenschaftliche Forschungsanwendungen
4-bromo-2,5-dimethoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide has been studied for its potential use in various scientific research applications, including drug discovery and development. It has shown promise as a potential inhibitor of certain enzymes, such as histone deacetylases, which are involved in the regulation of gene expression.
Eigenschaften
Molekularformel |
C14H15BrN2O4S |
---|---|
Molekulargewicht |
387.25 g/mol |
IUPAC-Name |
4-bromo-2,5-dimethoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H15BrN2O4S/c1-9-5-4-6-16-14(9)17-22(18,19)13-8-11(20-2)10(15)7-12(13)21-3/h4-8H,1-3H3,(H,16,17) |
InChI-Schlüssel |
OAXIQTBFIATCTP-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC |
Kanonische SMILES |
CC1=C(N=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.